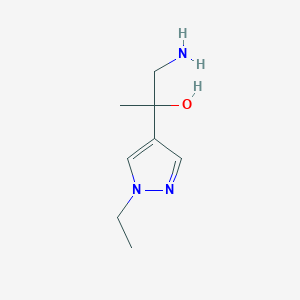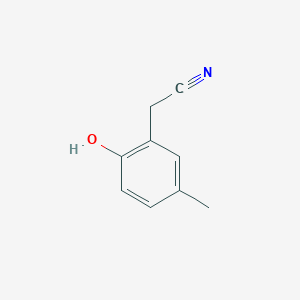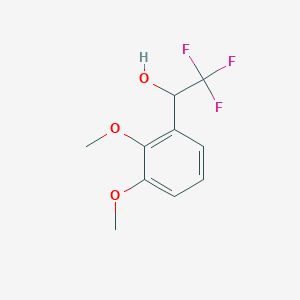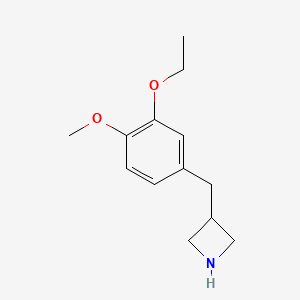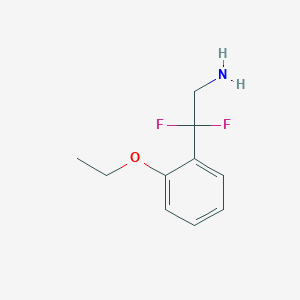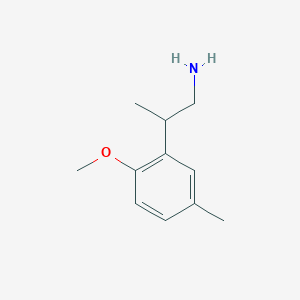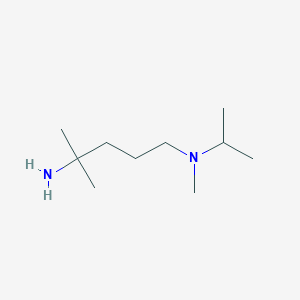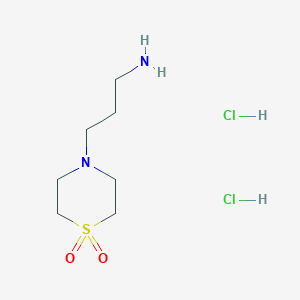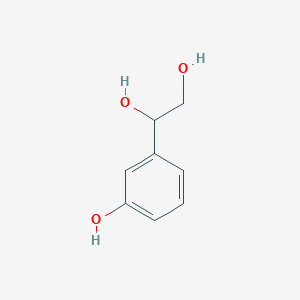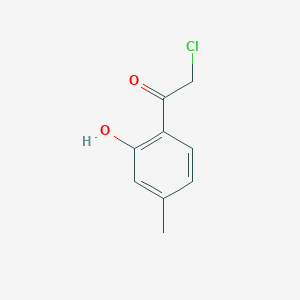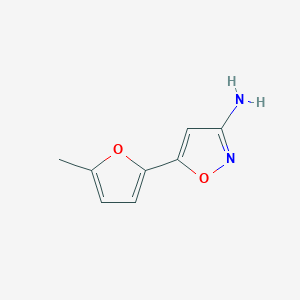
5-(5-Methylfuran-2-yl)isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine is an organic compound that features a furan ring substituted with a methyl group and an oxazole ring substituted with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine typically involves the reaction of 5-methylfurfural with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine is not well-characterized. it is likely to interact with biological targets through its amine and oxazole functional groups. These interactions could involve hydrogen bonding, electrostatic interactions, and π-π stacking with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 5-methylfurfural
- 5-methylfuran-2-ylmethanol
- 2,5-bis(hydroxymethyl)furan
Uniqueness
5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine is unique due to the presence of both a furan and an oxazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
5-(5-methylfuran-2-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-3-6(11-5)7-4-8(9)10-12-7/h2-4H,1H3,(H2,9,10) |
Clave InChI |
MOOYFTUTBLLTGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=CC(=NO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


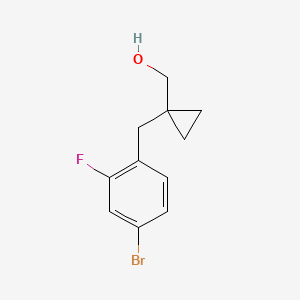
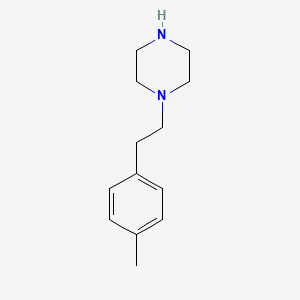
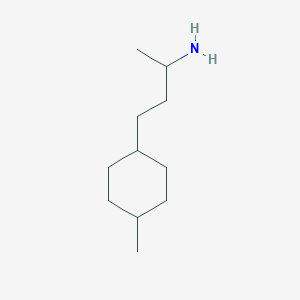
![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)
